Cas no 50920-64-4 (Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate)
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 1-ethyl-3-methyl-1H-Pyrazole-5-carboxylic acid ethyl ester
- 4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
- ETHYL 2-ETHYL-5-METHYLPYRAZOLE-3-CARBOXYLATE
- Ethyl 4-bromo-1,3-dimethylpyrazole-5-carboxylate
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-5-carboethoxy-pyrazol
- 1-Ethyl-3-methylpyrazole-5-carboxylic acid
- 2-Aethyl-5-methyl-2H-pyrazol-3-carbonsaeure
- 2-Aethyl-5-methyl-2H-pyrazol-3-carbonsaeure-aethylester
- 2-ethyl-5-methyl-2H-pyrazole-3-carbo
- 2-ethyl-5-methyl-2h-pyrazole-3-carboxylic acid
- 2-ethyl-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
- 681881_ALDRICH
- ACMC-20aovb
- Maybridge1_008579
- SureCN710008
- ethyl 1-ethyl-3-methylpyrazole-5-carboxylate
- Ethyl 2-ethyl-5-methyl-pyrazole-3-carboxylate
- 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylicacid Ethyl Ester
- BBL028300
- SBB024751
- STK346762
- AK1
- AKOS003673951
- CS-0036671
- ALBB-030247
- MFCD00159650
- DTXSID50400011
- DS-2265
- EN300-231351
- SCHEMBL6188814
- ethyl1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 50920-64-4
-
- MDL: MFCD02253803
- Inchi: 1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
- InChI Key: NTZFLNAMFHICLK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C)=NN1CC)=O
Computed Properties
- Exact Mass: 182.106
- Monoisotopic Mass: 182.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 308.1±37.0 °C at 760 mmHg
- Flash Point: 140.2±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033583-5g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 5g |
£287.00 | 2022-03-01 | |
| Fluorochem | 033583-10g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 10g |
£457.00 | 2022-03-01 | |
| Fluorochem | 033583-1g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 1g |
£96.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK765-50mg |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95+% | 50mg |
131.0CNY | 2021-07-12 | |
| Chemenu | CM188069-1g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 1g |
$122 | 2021-08-05 | |
| Chemenu | CM188069-5g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 5g |
$337 | 2021-08-05 | |
| Chemenu | CM188069-10g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 10g |
$524 | 2021-08-05 | |
| Apollo Scientific | OR300543-1g |
Ethyl 2-ethyl-5-methylpyrazole-3-carboxylate |
50920-64-4 | 95+% | 1g |
£95.00 | 2025-02-19 | |
| Chemenu | CM188069-250mg |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 250mg |
$58 | 2023-02-02 | |
| Chemenu | CM188069-1g |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |
50920-64-4 | 95% | 1g |
$131 | 2023-02-02 |
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Suppliers
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 50920-64-4): A Comprehensive Overview
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, identified by its CAS number 50920-64-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ester has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science. The compound's unique pyrazole core, combined with ethyl and methyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules.
The< strong>pyrazole moiety is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. This structural motif is widely recognized for its biological activity and has been incorporated into numerous pharmacophores. The presence of ethyl and methyl groups in Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate enhances its reactivity, making it a useful building block for further functionalization. The ester group at the 5-position provides a site for hydrolysis or transesterification, allowing for the introduction of various functional groups.
In recent years, there has been a growing interest in< strong>pyrazole derivatives as pharmacological agents. These compounds have shown promise in treating a variety of diseases, including inflammation, cancer, and infectious diseases. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, with its optimized substitution pattern, has been explored in several preclinical studies as a potential lead compound. Its ability to interact with biological targets suggests that it could be developed into a novel therapeutic agent.
The synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. Subsequent alkylation and esterification steps yield the desired product. This synthetic pathway highlights the compound's accessibility and utility in laboratory settings.
The< strong>chemical properties of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate make it an attractive candidate for further study. Its solubility profile, melting point, and spectroscopic characteristics have been well-documented. Additionally, its stability under various conditions allows for its use in both academic research and industrial applications. The compound's reactivity towards nucleophiles and electrophiles has been explored, providing insights into its potential roles in medicinal chemistry.
In the realm of drug discovery, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its ability to modulate biological pathways. Studies have shown that pyrazole derivatives can inhibit enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathogenesis. The< strong>Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate structure offers a scaffold that can be modified to enhance binding affinity and selectivity. This flexibility has led to its incorporation into libraries of compounds screened for biological activity.
The< strong>pharmaceutical industry has recognized the importance of heterocyclic compounds like Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate due to their diverse biological activities. Pyrazoles have been successfully incorporated into drugs used to treat conditions ranging from pain to cancer. The< strong>CAS No. 50920-64-4 compound represents a promising candidate for further development into a therapeutic agent. Its unique structure and reactivity make it a valuable asset in the quest for new medicines.
Advances in computational chemistry have also contributed to the study of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could improve efficacy. The integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The< strong>safety profile of Ethyl 1-ethyl-3-methyl-lH-pyrazole-s-carboxylate is another critical aspect that has been evaluated during its development. Preclinical toxicology studies have assessed its acute and chronic toxicity, as well as potential side effects. These studies are essential for determining whether the compound is suitable for further clinical testing in humans. The results from these studies provide valuable information for researchers designing new therapeutic strategies.
In conclusion, Ethyl 1-etliy-l methyl-lH-pyrnzle-s-carboxvlate (CAS No.< strong>50920-S4-S) is a multifaceted compound with significant potential in pharmaceutical research and development.< strong>Ethyl l-etliy-l methyl-lH-pyrnzle-s-carboxvlate, with its unique structural features and reactivity, continues to be an area of active investigation.< strong>CAS No.< strong>50920-S4-S, represents an important contribution to the field of medicinal chemistry.< strong>Ethyl l-etliy-l methyl-lH-pyrnzle-s-carboxvlate, with its versatility as an intermediate.< strong>CAS No.< strong>50920-S4-S, holds promise for future discoveries that could benefit human health.
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